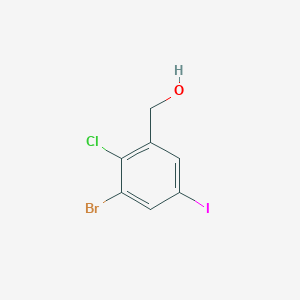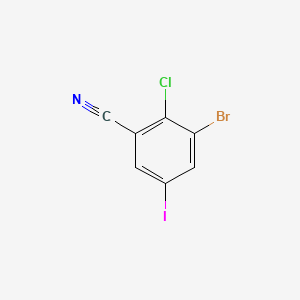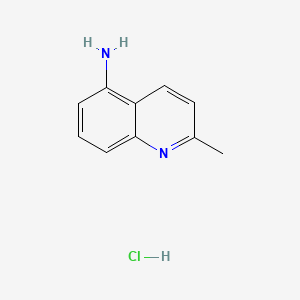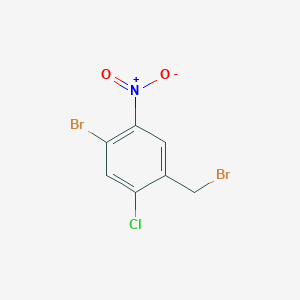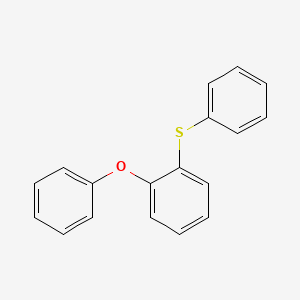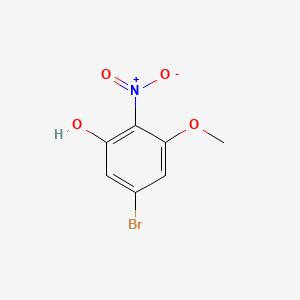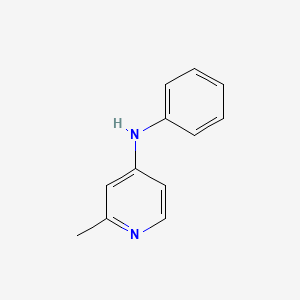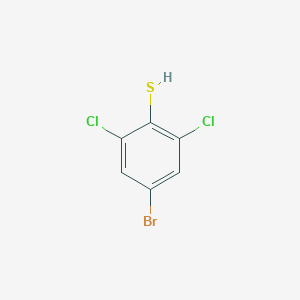
4-Bromo-2,6-dichlorobenzenethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2,6-dichlorobenzenethiol is an organosulfur compound with the molecular formula C6H3BrCl2S. It is a derivative of benzenethiol, where the benzene ring is substituted with bromine and chlorine atoms at the 4, 2, and 6 positions, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-dichlorobenzenethiol typically involves the halogenation of benzenethiol derivatives. One common method includes the bromination and chlorination of benzenethiol using bromine and chlorine reagents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient halogenation while minimizing by-products and waste.
化学反应分析
Types of Reactions
4-Bromo-2,6-dichlorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used to replace the halogen atoms.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted benzenethiol derivatives depending on the nucleophile used.
科学研究应用
4-Bromo-2,6-dichlorobenzenethiol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 4-Bromo-2,6-dichlorobenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity and signaling pathways. The bromine and chlorine atoms enhance the compound’s reactivity and specificity towards certain targets .
相似化合物的比较
Similar Compounds
2,6-Dichlorobenzenethiol: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-2,6-dimethoxybenzaldehyde: Contains methoxy groups instead of thiol, leading to different chemical properties and uses.
Uniqueness
4-Bromo-2,6-dichlorobenzenethiol is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns and enhance its utility in various chemical and biological applications. The combination of these halogens with the thiol group makes it a versatile compound for research and industrial purposes.
属性
IUPAC Name |
4-bromo-2,6-dichlorobenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNYCXUTGFFCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(4-Methylpiperazin-1-yl)methyl]-3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B8248360.png)
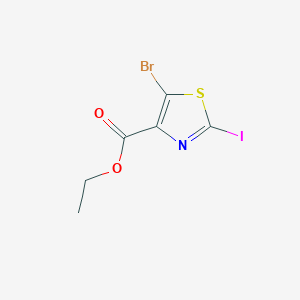
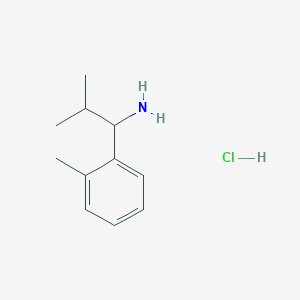
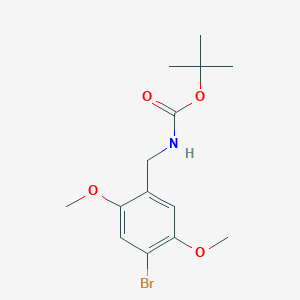
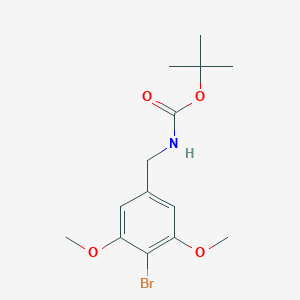
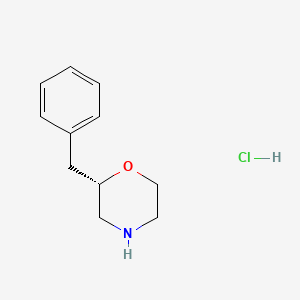
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8248404.png)
